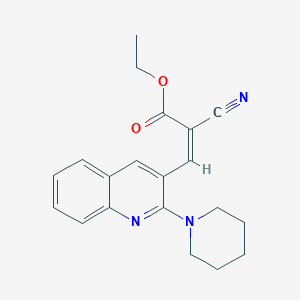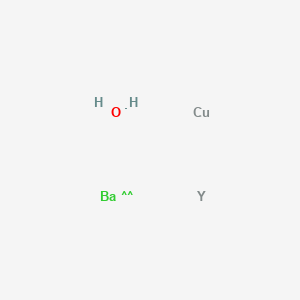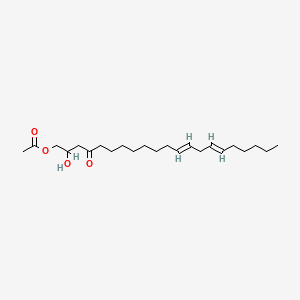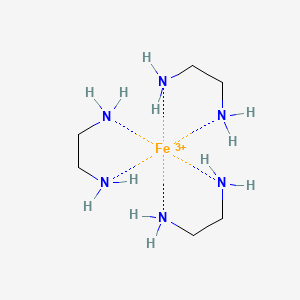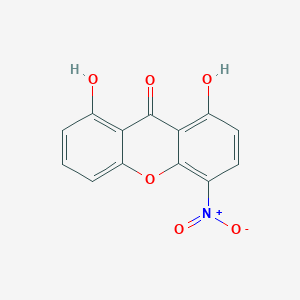
1,8-DI-Hydroxy-4-nitro-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-dihydroxy-4-nitroxanthen-9-one is a member of the class of xanthones that is xanthen-9-one substituted at position 4 by a nitro group and at positions 1 and 8 by hydroxy groups. It has a role as a protein kinase inhibitor. It is a member of xanthones, a polyphenol and a C-nitro compound.
Applications De Recherche Scientifique
Synthesis and Characterization
- Nitration and Reduction Processes : Nitration and reduction processes are involved in the synthesis of xanthene derivatives, which are related to 1,8-DI-Hydroxy-4-nitro-xanthen-9-one. These processes yield compounds with potential applications in various fields of chemistry (Huang Mei-qi, 2014).
Biological Applications
- DNA Adduct Formation : Studies have shown that certain nitroaromatic hydrocarbons, similar in structure to xanthenes, can metabolize to form DNA-bound adducts, indicating potential genotoxic effects (P. Howard et al., 1983).
Chemical Applications
- Development of Novel Fluorescence Probes : Research has been conducted on developing novel fluorescence probes using xanthene derivatives. These probes can detect reactive oxygen species and distinguish specific species, highlighting their utility in chemical and biological investigations (Ken-ichi Setsukinai et al., 2003).
- Preparation Techniques : Advanced preparation techniques for xanthene derivatives have been explored, emphasizing efficient synthesis processes relevant to 1,8-DI-Hydroxy-4-nitro-xanthen-9-one (Fang Chen, 2015).
Analytical Chemistry
- pH Indicators : Xanthenes have been used as a platform for designing dual-mode indicators for pH measurements, useful in various analytical chemistry applications (Emmanuel E. Nekongo et al., 2012).
Environmental and Material Science
- Corrosion Inhibition : Some studies focus on synthesizing compounds related to xanthenes for use as corrosion inhibitors in acidic media, indicating potential applications in material science and engineering (N. Arrousse et al., 2021).
Antimicrobial Activity
- Antibacterial Activity : Certain xanthene derivatives have been found to possess significant antibacterial activity against various bacteria, suggesting potential applications in the development of new antimicrobial agents (R. Retnosari et al., 2021).
Propriétés
Nom du produit |
1,8-DI-Hydroxy-4-nitro-xanthen-9-one |
|---|---|
Formule moléculaire |
C13H7NO6 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
1,8-dihydroxy-4-nitroxanthen-9-one |
InChI |
InChI=1S/C13H7NO6/c15-7-2-1-3-9-10(7)12(17)11-8(16)5-4-6(14(18)19)13(11)20-9/h1-5,15-16H |
Clé InChI |
ZOHCDJRFYXKEQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



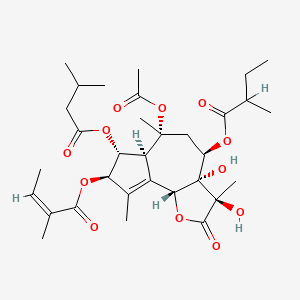


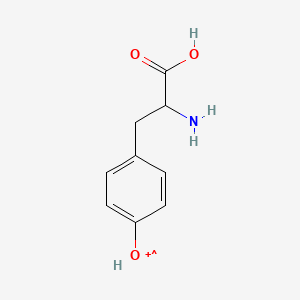
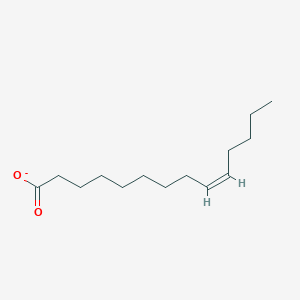
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)
![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)

